2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Overview
Description
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. This compound is commonly referred to as NBD-PEB and has been synthesized using various methods.
Scientific Research Applications
NBD-PEB has been used as a pharmacological tool in various scientific research studies. It has been shown to inhibit the activity of protein kinase C epsilon, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. NBD-PEB has also been used to study the role of protein kinase C epsilon in the development of cancer and cardiovascular diseases.
Mechanism of Action
NBD-PEB inhibits the activity of protein kinase C epsilon by binding to its regulatory domain. This prevents the activation of the enzyme and subsequently inhibits downstream signaling pathways. The inhibition of protein kinase C epsilon activity by NBD-PEB has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.
Biochemical and Physiological Effects:
NBD-PEB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C epsilon. NBD-PEB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, NBD-PEB has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
NBD-PEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified. NBD-PEB is also stable and can be stored for long periods without degradation. However, NBD-PEB has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the use of NBD-PEB in scientific research include the development of more potent and selective inhibitors of protein kinase C epsilon and the investigation of its role in the development of other diseases.
properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-21(16-7-6-8-17(15-16)25(28)29)24-20-12-5-4-11-19(20)22(27)23-13-14-30-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVIFQWPJAFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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